molecular formula C18H21NO5S B2924071 8-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034452-69-0

8-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2924071
CAS RN: 2034452-69-0
M. Wt: 363.43
InChI Key: BKUSFWLQXFTXOZ-UHFFFAOYSA-N
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Description

8-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H21NO5S and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications

Structural and Derivative Analysis

Research on chromene derivatives, similar to 8-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, focuses on their crystalline structures and potential as pharmacological tools. For example, studies have examined the crystallization and polymorphism of related compounds, revealing insights into their anti-rotamer conformations and the spatial relationships between amide and pyran ring oxygen atoms (Reis et al., 2013). These structural analyses lay the groundwork for understanding the physicochemical properties and reactivity of such compounds.

Pharmacological Potential

Chromene derivatives are being explored for their pharmacological applications, particularly as agonists for orphan G protein-coupled receptors like GPR35. Derivatives like 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid have shown high affinity and selectivity in receptor binding, offering a powerful tool for studying GPR35's role in physiological and pathological processes (Thimm et al., 2013).

Material Science and Polymer Research

In material science, chromene derivatives are incorporated into aromatic polyamides to introduce photosensitive coumarin pendent groups, enhancing polymers' solubility and thermal properties (Nechifor, 2009). This research opens new avenues for developing advanced materials with tailored properties for specific applications.

Synthesis Methods

Efficient synthesis methods for chromene derivatives are crucial for expanding their applications in various fields. For instance, a rapid synthesis approach for 4-oxo-4H-chromene-3-carboxylic acid, a related compound, has been developed, highlighting the importance of streamlined synthesis techniques in advancing research and application of these compounds (Zhu et al., 2014).

Antimicrobial and Antibacterial Applications

Chromene derivatives are being investigated for their antimicrobial and antibacterial properties. Novel synthesis and characterization of compounds like 4-hydroxy-chromen-2-one derivatives have shown promising antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Behrami & Dobroshi, 2019).

properties

IUPAC Name

8-methoxy-N-[(4-methoxythian-4-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-14-5-3-4-12-10-13(17(21)24-15(12)14)16(20)19-11-18(23-2)6-8-25-9-7-18/h3-5,10H,6-9,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUSFWLQXFTXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CCSCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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